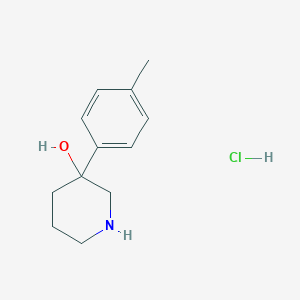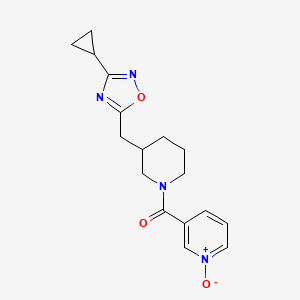
3-(p-Tolyl)piperidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Tolyl)piperidin-3-ol hydrochloride is a chemical compound . It is a derivative of piperidin-3-ol , which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is derived from piperidin-3-ol . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Crystal and Molecular Structure Studies
Molecular Structure Characterization : Research on similar piperidine compounds, such as 4-carboxypiperidinium chloride, has been conducted to understand their crystal and molecular structures through X-ray diffraction, computational calculations, and spectroscopy. These studies reveal the compounds' conformations and intermolecular interactions, which are crucial for designing drugs and materials with specific properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Spectroscopic Analysis : Compounds like (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate have been synthesized and analyzed using X-ray analysis, Raman, and FTIR spectroscopies. These studies provide insights into the compounds' structural characteristics, hydrogen bonding patterns, and charge delocalization, which are significant for developing new chemical entities (Anioła et al., 2016).
Medicinal Chemistry Applications
Synthesis of Medicinal Compounds : Research on the synthesis of conformationally rigid diamines, such as 3-(pyrrolidin-1-yl)piperidine, has highlighted their importance in medicinal chemistry. These compounds serve as building blocks for developing potential therapeutic agents, illustrating the broader applicability of piperidine derivatives in drug discovery (Smaliy et al., 2011).
Stereoelectronic Effects in Drug Design : Investigations into the stereochemistry of substituents on piperidines have provided valuable insights into their electronic effects. Understanding these effects is essential for the design of pharmacologically active compounds, as it influences their reactivity and interactions with biological targets (Jensen & Bols, 2006).
Chemical Synthesis and Catalysis
Development of Green Corrosion Inhibitors : Piperidine derivatives, such as Piperine, have been explored for their potential as green corrosion inhibitors on metal surfaces. These studies contribute to the development of environmentally friendly materials for protecting metals against corrosion, demonstrating the versatility of piperidine compounds in various industrial applications (Belghiti et al., 2018).
Bioavailability Enhancement : The bioavailability-enhancing activity of Piperine, a major alkaloid of Piper nigrum Linn. and Piper longum Linn., has been investigated. Understanding the mechanism by which Piperine enhances the bioavailability of drugs can lead to the development of more effective pharmaceutical formulations (Khajuria, Thusu, & Zutshi, 2002).
Safety and Hazards
将来の方向性
Piperidines, including 3-(p-Tolyl)piperidin-3-ol hydrochloride, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving these synthesis methods and exploring new applications for these compounds in the pharmaceutical industry.
特性
IUPAC Name |
3-(4-methylphenyl)piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-3-5-11(6-4-10)12(14)7-2-8-13-9-12;/h3-6,13-14H,2,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURYGVQGGDKKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2844993.png)


![methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2844999.png)

![2-{[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2845003.png)
![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2845004.png)

![Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2845007.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2845009.png)
![3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2845010.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2845011.png)

![N-(3-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2845014.png)